

Nosiheptide: A Comprehensive Technical Guide to its Chemical Structure and Functional Groups

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Compound of Interest

Compound Name: Nosiheptide

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Abstract

Nosiheptide, a complex thiopeptide antibiotic produced by *Streptomyces actuosus*, represents a molecule of significant interest in the fields of microbiology and drug development.^{[1][2][3]} Its intricate chemical architecture, characterized by a unique bicyclic structure and a constellation of functional groups, underpins its potent biological activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the chemical structure of **Nosiheptide**, a detailed analysis of its functional groups, a summary of its physicochemical properties, and a review of the experimental protocols for its isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic pathway and mechanism of action of **Nosiheptide** through detailed diagrams.

Chemical Structure and Composition

Nosiheptide is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the e-series of thiopeptides.^[1] Its molecular formula is $C_{51}H_{43}N_{13}O_{12}S_6$, with a molecular weight of $1222.34 \text{ g}\cdot\text{mol}^{-1}$.^[1] The core structure of **Nosiheptide** is a complex macrocyclic peptide that features several key components:

- A Tetrasubstituted Pyridine Moiety: A central nitrogen-containing six-membered heterocycle forms the heart of the molecule.^[1]

- **Five Thiazole Rings:** These sulfur- and nitrogen-containing five-membered rings are derived from cysteine residues and are a hallmark of thiopeptide antibiotics.[1]
- **Dehydroamino Acids:** The structure contains dehydroalanine and dehydrobutyrine residues, which are formed through the dehydration of serine and threonine residues, respectively.[1]
- **A Bicyclic Macrocyclic:** The peptide backbone is cyclized to form a large macrocyclic ring, which is further constrained by a second ring system.[1]
- **An Indole Side Ring:** A unique feature of **Nosiheptide** is the presence of a 3-methyl-2-indolic acid (MIA) moiety, which is attached to the core structure, forming a distinct side ring.[4][5]

The IUPAC name for **Nosiheptide** is N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21Z)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.1^{2,5}.1^{12,15}.1^{22,25}.1^{38,41}.1^{47,50}.0^{6,11}.0^{34,39}]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide.[1]

Key Functional Groups

The diverse array of functional groups within the **Nosiheptide** molecule contributes to its chemical properties and biological activity. The primary functional groups are:

- **Thiazole Rings:** These aromatic heterocycles are crucial for the antibiotic's interaction with its biological target.
- **Hydroxypyridine:** The hydroxyl group on the pyridine ring can participate in hydrogen bonding.
- **Amide Bonds (Peptide Linkages):** These form the backbone of the peptide structure.
- **Hydroxyl Groups:** Present on the threonine-derived residue and the pyridine ring, these groups can act as hydrogen bond donors and acceptors.
- **Indole Ring:** The indole nucleus, with its aromatic character and N-H group, can engage in various non-covalent interactions.

- **Carboxamide Group:** The terminal carboxamide group contributes to the polarity of the molecule.
- **Dehydroalkene Groups:** The double bonds within the dehydroamino acid residues introduce rigidity to the structure.
- **Thioether Linkages:** The sulfur atoms within the thiazole rings and other parts of the molecule are key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of **Nosiheptide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅₁ H ₄₃ N ₁₃ O ₁₂ S ₆	[1]
Molecular Weight	1222.34 g·mol ⁻¹	[1]
Appearance	Yellow needles	[6]
Melting Point	310-320 °C (decomposes)	[7]
Specific Rotation [α] _D ²⁰	+38° (c = 1 in pyridine)	[7]
High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) [M+H] ⁺	m/z 1222.1565 (calculated for C ₅₁ H ₄₄ N ₁₃ O ₁₂ S ₆ , 1222.1551)	[8][9]
Solubility	Soluble in DMSO and DMF; slightly soluble in methanol and ethanol; insoluble in water.	[6]

Experimental Protocols

Fermentation and Isolation of Nosiheptide

Nosiheptide is produced by the fermentation of *Streptomyces actuosus*. A typical protocol for its production and isolation is as follows:

- **Inoculum Preparation:** A seed culture of *S. actuosus* is prepared by inoculating a suitable medium (e.g., ISP2 medium) and incubating for several days.
- **Production Fermentation:** The seed culture is used to inoculate a larger production medium (e.g., A1bfe+C medium). The fermentation is carried out for an extended period (e.g., 7 days) under controlled conditions of temperature and aeration.[8]
- **Extraction:** After fermentation, the antibiotic is extracted from the culture broth. This is often achieved by adding an adsorbent resin like XAD-16 to the broth, followed by elution with an organic solvent such as acetone. The acetone extract is then concentrated, and the aqueous residue is further extracted with a solvent like ethyl acetate.[8]
- **Purification:** The crude extract is subjected to a series of chromatographic purification steps. These typically include:
 - **Silica Gel Chromatography:** The extract is fractionated on a silica gel column using a gradient of solvents (e.g., isooctane to ethyl acetate).[8]
 - **Size-Exclusion Chromatography:** Further purification is achieved using a Sephadex LH-20 column with a solvent such as methanol.[8]
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain high-purity **Nosiheptide** is often performed using reversed-phase HPLC on a C18 column.[4]

Structural Elucidation

The complex structure of **Nosiheptide** was elucidated using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** Provides information about the number and chemical environment of protons in the molecule.
 - **¹³C NMR:** Provides information about the carbon skeleton.
 - **2D NMR Techniques (e.g., COSY, HSQC, HMBC):** These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure. The

assignment of the ^1H and ^{13}C NMR spectra of **Nosiheptide** has been accomplished using these methods.[10]

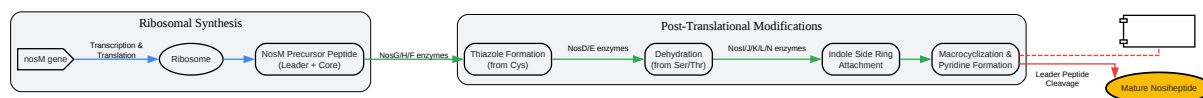
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF-MS are used to determine the accurate mass of the molecule and thus its elemental composition.[8][9]
 - Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the molecule and obtain information about its substructures, which aids in confirming the sequence and modifications of the peptide.[4]
- X-ray Crystallography: The definitive three-dimensional structure and stereochemistry of **Nosiheptide** were confirmed by single-crystal X-ray diffraction analysis.[4]

Biosynthesis of Nosiheptide

The biosynthesis of **Nosiheptide** is a complex process involving a series of enzymatic modifications of a ribosomally synthesized precursor peptide, NosM.[1][4] The key steps are outlined below and illustrated in the accompanying diagram.

- Ribosomal Synthesis of Precursor Peptide (NosM): The process begins with the translation of the nosM gene to produce a 50-amino acid precursor peptide. This peptide consists of a 37-amino acid leader peptide and a 13-amino acid core peptide (SCTTCECCSCSS) that will be modified to form **Nosiheptide**. [1][4]
- Thiazole Formation: The cysteine residues within the core peptide undergo cyclodehydration and subsequent oxidation to form five thiazole rings.[1]
- Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.[1]
- Formation of the Indole Side Ring: L-tryptophan is converted to 3-methyl-2-indolic acid (MIA). This MIA is then attached to the core peptide.[4][5]
- Macrocyclization and Pyridine Formation: The modified peptide undergoes cyclization reactions to form the large macrocycle and the central pyridine ring.[1]

- **Leader Peptide Cleavage:** The leader peptide is proteolytically removed to yield the mature **Nosiheptide** antibiotic.



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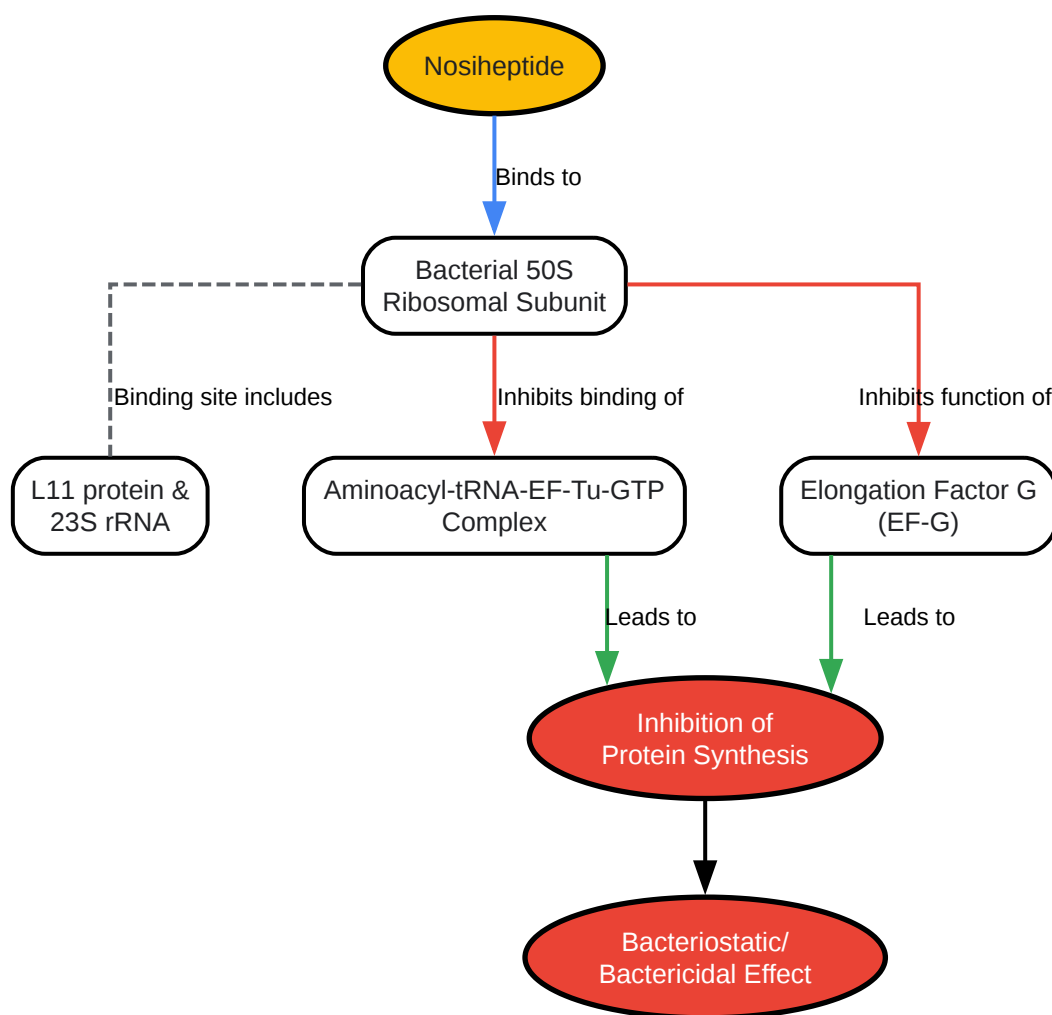
Caption: Biosynthetic pathway of **Nosiheptide**.

Mechanism of Action

Nosiheptide exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2] Its mechanism of action is similar to that of other thiopeptide antibiotics like thiostrepton.[8][11]

- **Binding to the 50S Ribosomal Subunit:** **Nosiheptide** binds tightly to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the ribosomal protein L11 and a region of the 23S rRNA.
- **Inhibition of Elongation Factors:** This binding event interferes with the function of two crucial elongation factors:
 - **Elongation Factor Tu (EF-Tu):** **Nosiheptide** inhibits the binding of the aminoacyl-tRNA-EF-Tu-GTP ternary complex to the ribosomal A-site.
 - **Elongation Factor G (EF-G):** It also blocks the EF-G-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.
- **Inhibition of GTP Hydrolysis:** The binding of **Nosiheptide** to the ribosome inhibits the GTPase activity of both EF-Tu and EF-G.
- **Overall Effect:** The culmination of these inhibitory actions is the cessation of peptide chain elongation, leading to the arrest of protein synthesis and ultimately bacterial cell death or

growth inhibition.



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Caption: Mechanism of action of **Nosiheptide**.

Conclusion

Nosiheptide remains a molecule of considerable scientific and therapeutic interest. Its complex chemical structure, rich in diverse functional groups, presents both a challenge and an opportunity for synthetic and medicinal chemists. A thorough understanding of its structure, properties, and biological activities is essential for the development of new and effective antibacterial agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this potent thiopeptide antibiotic.

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